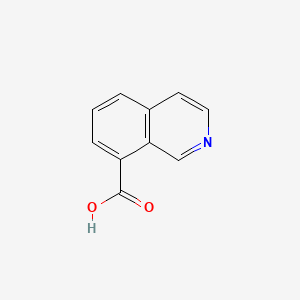

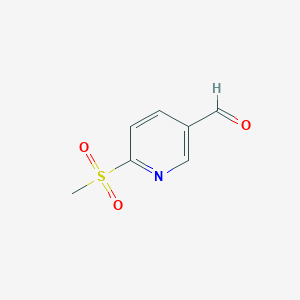

6-(Methylsulfonyl)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

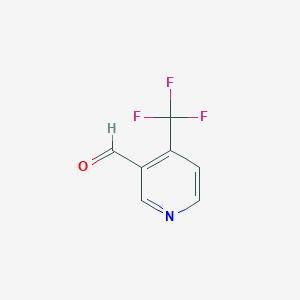

6-(Methylsulfonyl)nicotinaldehyde is a chemical compound that is related to various nicotinic derivatives with potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss 6-(Methylsulfonyl)nicotinaldehyde, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 6-(Methylsulfonyl)nicotinaldehyde.

Synthesis Analysis

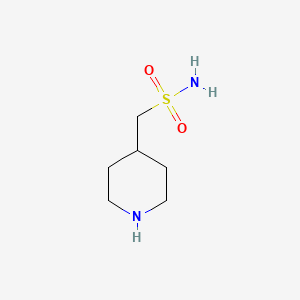

The synthesis of related compounds such as nicotinum methane sulfonate (NMS) from nicotine and methane sulfonic acid is described, highlighting a simple approach to the preparation of nicotinic derivatives . Another paper discusses the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, starting from 2-chloronicotinic acid and proceeding through sulfhydrylation by thiourea . These methods suggest that the synthesis of 6-(Methylsulfonyl)nicotinaldehyde could potentially involve similar starting materials and reactions, such as sulfonation and condensation steps.

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, have been characterized, providing insights into the possible conformation of the 6-(Methylsulfonyl) group in nicotinaldehyde derivatives . Additionally, the comparison of molecular conformations of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives offers a perspective on how substituents on the nicotinic ring can influence the overall molecular torsion and geometry .

Chemical Reactions Analysis

The catalytic activity of NMS in the synthesis of 2-amino-3-cyanopyridines is an example of the chemical reactivity of nicotinic derivatives . This suggests that 6-(Methylsulfonyl)nicotinaldehyde could also participate in similar chemical reactions, potentially acting as a catalyst or intermediate in the synthesis of pyridine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic derivatives can be inferred from the characterization of NMS, which includes NMR, FT-IR, acidity measurements, and elemental analysis . These techniques provide a comprehensive understanding of the functional groups present and their influence on the compound's properties. The solubility, acidity, and potential for hydrogen bonding are important factors that could also be relevant to 6-(Methylsulfonyl)nicotinaldehyde.

Aplicaciones Científicas De Investigación

Antiviral Activity Research

6-(Methylsulfonyl)nicotinaldehyde, a derivative of nicotinaldehyde, has been explored in antiviral research. A study demonstrated its application in synthesizing heterocyclic compounds with potential antiviral activities against HSV1 and HAV (Attaby et al., 2007).

Synthetic Chemistry

This compound has been used in the innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This synthesis process has significant implications in the field of organic chemistry (Pratap et al., 2007).

Enzyme Research

In enzyme research, nicotinaldehyde derivatives like 6-(Methylsulfonyl)nicotinaldehyde play a role in inhibiting enzymes like nicotinamide deamidase. Such inhibition is essential in understanding enzyme mechanisms and potential therapeutic applications (Yan & Sloan, 1987).

Electropolymerization Studies

Electropolymerization studies involving compounds like 5-methylphenazonium methylsulphate have used derivatives of nicotinaldehyde, highlighting their role in developing advanced materials (Curulli et al., 1997).

Bioactive Compound Research

Research in bioactive compounds has utilized 6-(Methylsulfonyl)nicotinaldehyde derivatives for synthesizing new polyketides with unique properties, such as lipid-lowering activities (Yu et al., 2019).

Nonlinear Optical Material Research

The compound's derivatives have been synthesized for applications in nonlinear optical materials, demonstrating its versatility in material science (Chou et al., 1996).

Biological Activity Studies

Its derivatives have been studied for their biological activities, particularly in inhibiting different types of enzymes, which is crucial for developing new pharmaceuticals (Özdemir et al., 2009).

Environmental Science

In environmental science, derivatives of 6-(Methylsulfonyl)nicotinaldehyde have been used in studying the biodegradation of herbicides like nicosulfuron, contributing to our understanding of environmental remediation (Zhao et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

6-methylsulfonylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNBWFFIJXFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617080 |

Source

|

| Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)nicotinaldehyde | |

CAS RN |

1221792-08-0 |

Source

|

| Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)